molecular formula C7H6BrNO2 B189583 2-Bromo-4-methyl-1-nitrobenzene CAS No. 40385-54-4

2-Bromo-4-methyl-1-nitrobenzene

Cat. No. B189583
CAS RN: 40385-54-4
M. Wt: 216.03 g/mol
InChI Key: JXNZCXHQQAUHBJ-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-1-nitrobenzene is a chemical compound with the molecular formula C7H6BrNO2 . It has a molecular weight of 216.03 g/mol . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 2-Bromo-4-methyl-1-nitrobenzene can involve electrophilic aromatic substitution . A specific method of synthesis could not be found in the search results.


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methyl-1-nitrobenzene consists of a benzene ring with a bromine atom, a methyl group, and a nitro group attached to it . The InChI code for this compound is 1S/C7H6BrNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 .


Chemical Reactions Analysis

2-Bromo-4-methyl-1-nitrobenzene can undergo electrophilic aromatic substitution . It can also react with p-cresol to yield 1-methyl-4-(4-nitrophenoxy)benzene .


Physical And Chemical Properties Analysis

2-Bromo-4-methyl-1-nitrobenzene is a solid at room temperature . It has a molecular weight of 216.03 g/mol . Its density is approximately 1.6 g/cm3 . The compound has a boiling point of 257.1°C at 760 mmHg .

Scientific Research Applications

Organic Synthesis

  • Summary of Application : 2-Bromo-4-methyl-1-nitrobenzene is used in organic synthesis . It can react with 2-methylamino-benzoic acid to get N-methyl-N-(2-nitro-phenyl)-anthranilic acid .
  • Results or Outcomes : The outcome of the reaction is the production of N-methyl-N-(2-nitro-phenyl)-anthranilic acid . This compound could potentially be used in further reactions to produce other organic compounds.

Pharmaceutical Development

  • Summary of Application : 2-Bromo-4-methyl-1-nitrobenzene is used in the synthesis of biphenylamide derivatives as Hsp90 C-terminal inhibitors for the treatment of cancer and neurodegenerative diseases .
  • Results or Outcomes : The outcome of the reaction is the production of biphenylamide derivatives . These compounds have been shown to inhibit Hsp90, a protein that plays a key role in cancer and neurodegenerative diseases.

Ullmann Cross-Coupling Reaction

  • Summary of Application : 1-Bromo-2-nitrobenzene, a compound similar to 2-Bromo-4-methyl-1-nitrobenzene, is used in the Ullmann cross-coupling reaction with β-bromo-α,β-unsaturated aldehydes .
  • Methods of Application : This reaction is typically mediated by palladium . The specific conditions would depend on the particular reaction being performed.
  • Results or Outcomes : The outcome of the reaction is the production of various compounds such as 4-methoxy-2′-nitrodiphenyl ether and 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene .

Synthesis of 5-Bromo-2-nitrotoluene

  • Summary of Application : 2-Bromo-4-methyl-1-nitrobenzene can be used in the synthesis of 5-Bromo-2-nitrotoluene .
  • Results or Outcomes : The outcome of the reaction is the production of 5-Bromo-2-nitrotoluene . This compound could potentially be used in further reactions to produce other organic compounds.

Preparation of 4-methoxy-2′-nitrodiphenyl ether and 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene

  • Summary of Application : 1-Bromo-2-nitrobenzene, a compound similar to 2-Bromo-4-methyl-1-nitrobenzene, is used in the preparation of 4-methoxy-2′-nitrodiphenyl ether and 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene .
  • Methods of Application : This reaction is typically mediated by palladium . The specific conditions would depend on the particular reaction being performed.
  • Results or Outcomes : The outcome of the reaction is the production of 4-methoxy-2′-nitrodiphenyl ether and 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene .

Safety And Hazards

2-Bromo-4-methyl-1-nitrobenzene is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-bromo-4-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNZCXHQQAUHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429086
Record name 2-bromo-4-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methyl-1-nitrobenzene

CAS RN

40385-54-4
Record name 2-bromo-4-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Gholinejad, F Khosravi, MS José, R Vishnuraj… - Journal of …, 2023 - Elsevier
… Also, coupling reaction of 2‑bromo-4-methyl-1-nitrobenzene as sterically hindered aryl bromide was successfully proceeded with phenylacetylene giving the final product in 80% yield (…
Number of citations: 2 www.sciencedirect.com
T HIROTSUGU - 2017 - core.ac.uk
… Cp*FeN(SiMe3)2,[1] CuMeSal (Copper (I) 3-methylsallicylate),[2] 3-methyl-1-(2-aminophenyl)imidazolium iodide 7a,[3] 2-bromo-4-methyl-1-nitrobenzene,[4] and 2-bromo-4-(…
Number of citations: 5 core.ac.uk
P Ryabchuk, K Junge, M Beller - Synthesis, 2018 - thieme-connect.com
Reduction of various nitroarenes in the presence of heterogeneous iron oxide-based catalyst Fe 2 O 3 /NGr@C under water-gas shift reaction (WGSR) conditions has been …
Number of citations: 8 www.thieme-connect.com

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